molecular formula C9H12O4 B2793697 Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate CAS No. 1500986-68-4

Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate

Cat. No.: B2793697
CAS No.: 1500986-68-4
M. Wt: 184.191
InChI Key: NNYHKALTUMPPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a cyclopropyl group and a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate typically involves the reaction of a cyclopropyl derivative with a dioxobutanoate precursor. One common method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes a series of reactions including esterification and oxidation to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. Continuous flow reactors may also be employed to enhance efficiency and scalability. The purification process typically includes distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxobutanoate moiety to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, altering their activity. The dioxobutanoate moiety may participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dioxobutanoate: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropyl methyl ketone: Contains the cyclopropyl group but lacks the dioxobutanoate moiety.

Uniqueness

Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is unique due to the combination of the cyclopropyl group and the dioxobutanoate moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-9(3-4-9)7(11)5-6(10)8(12)13-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYHKALTUMPPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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